molecular formula C41H53NO4 B12785903 Ortho-Evra CAS No. 396715-57-4

Ortho-Evra

Cat. No.: B12785903
CAS No.: 396715-57-4
M. Wt: 623.9 g/mol
InChI Key: KBFRRZPPJPKFHQ-WOMZHKBXSA-N
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Description

Ortho-Evra is a transdermal contraceptive patch that contains a combination of two hormones: norelgestromin and ethinyl estradiol. It is used as a method of contraception to prevent pregnancy. The patch is applied to the skin and releases these hormones into the bloodstream over a period of time, providing an alternative to oral contraceptives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ortho-Evra involves the synthesis of its active components, norelgestromin and ethinyl estradiol. Norelgestromin is synthesized from norgestimate through a series of chemical reactions, including oxidation and reduction steps. Ethinyl estradiol is synthesized from estrone through acetylation and subsequent deacetylation processes.

Industrial Production Methods

In industrial production, the active components are incorporated into a transdermal patch. The patch consists of multiple layers, including a backing layer, an adhesive layer containing the active hormones, and a release liner. The adhesive layer is formulated with polyisobutylene/polybutene adhesive, crospovidone, non-woven polyester fabric, and lauryl lactate .

Chemical Reactions Analysis

Types of Reactions

Ortho-Evra undergoes several types of chemical reactions, including:

    Oxidation: Conversion of norgestimate to norelgestromin.

    Reduction: Reduction of intermediate compounds during the synthesis of norelgestromin.

    Substitution: Acetylation and deacetylation reactions in the synthesis of ethinyl estradiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Acetyl chloride for acetylation and basic conditions for deacetylation.

Major Products Formed

    Norelgestromin: The primary active progestin component.

    Ethinyl Estradiol: The estrogen component.

Scientific Research Applications

Ortho-Evra has several scientific research applications, including:

Mechanism of Action

Ortho-Evra works by releasing norelgestromin and ethinyl estradiol into the bloodstream. These hormones inhibit ovulation by suppressing gonadotropins. They also induce changes in the cervical mucus, making it difficult for sperm to enter the uterus, and alter the endometrium, reducing the likelihood of implantation .

Comparison with Similar Compounds

Ortho-Evra is compared with other transdermal contraceptive patches such as Twirla and Xulane. While all these patches contain ethinyl estradiol, they differ in their progestin components:

This compound is unique in its combination of norelgestromin and ethinyl estradiol, providing a specific pharmacokinetic profile and efficacy in contraception.

Properties

CAS No.

396715-57-4

Molecular Formula

C41H53NO4

Molecular Weight

623.9 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H29NO2.C20H24O2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,13,16-19,23-24H,3,5-12H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17+,18+,19-,20-,21-;16-,17-,18+,19+,20+/m01/s1

InChI Key

KBFRRZPPJPKFHQ-WOMZHKBXSA-N

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=NO)CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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